![molecular formula C28H34N6O4S B590478 N-Desmethyl-N-benzyl sildenafil CAS No. 1446089-82-2](/img/structure/B590478.png)
N-Desmethyl-N-benzyl sildenafil
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Description
Scientific Research Applications
Phosphodiesterase Type 5 (PDE5) Inhibition
“N-Desmethyl-N-benzyl sildenafil” is a metabolite of sildenafil, which is a highly effective and specific inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .
Erectile Dysfunction Treatment
Sildenafil, the parent compound of “N-Desmethyl-N-benzyl sildenafil”, is the first oral medication approved by the United States Food and Drug Administration (FDA) for the therapeutic management of erectile dysfunction (ED) .
Pulmonary Arterial Hypertension Management
Sildenafil is also prescribed for pulmonary arterial hypertension . By extension, its metabolite “N-Desmethyl-N-benzyl sildenafil” may also have potential applications in this area.
Potential Cancer Treatment
Recent research has explored the potential therapeutic effect of sildenafil in various conditions, including cancer . As a metabolite of sildenafil, “N-Desmethyl-N-benzyl sildenafil” may also have potential applications in cancer treatment.
Alzheimer’s Disease Treatment
Sildenafil has been studied for its potential therapeutic effects in Alzheimer’s disease . Given the close relationship between sildenafil and “N-Desmethyl-N-benzyl sildenafil”, the latter may also have potential applications in Alzheimer’s disease treatment.
Depression Treatment
Sildenafil has been explored for its potential therapeutic effects in depression . As a metabolite of sildenafil, “N-Desmethyl-N-benzyl sildenafil” may also have potential applications in depression treatment.
Epigenetic Regulation
The metabolites of sildenafil, particularly “N-Desmethyl-N-benzyl sildenafil”, can affect the epigenetic regulation of gene expression in aquatic organisms . Studies have shown that exposure to “N-Desmethyl-N-benzyl sildenafil” can lead to changes in DNA methylation patterns in the liver and brain of fish .
Quantification in Human Plasma
“N-Desmethyl-N-benzyl sildenafil” can be quantified in human plasma using liquid chromatography-tandem mass spectrometry (LC–MS/MS), which is useful in bioequivalence studies .
properties
IUPAC Name |
5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBYJQSWODKSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl-N-benzyl sildenafil | |
CAS RN |
1446089-82-2 |
Source
|
Record name | N-Desmethyl-N-benzyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL-N-BENZYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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